Methyl 5-chlorobenzofuran-3-carboxylate
CAS No.: 93670-32-7
Cat. No.: VC17631863
Molecular Formula: C10H7ClO3
Molecular Weight: 210.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93670-32-7 |
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Molecular Formula | C10H7ClO3 |
Molecular Weight | 210.61 g/mol |
IUPAC Name | methyl 5-chloro-1-benzofuran-3-carboxylate |
Standard InChI | InChI=1S/C10H7ClO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3 |
Standard InChI Key | FMPDUNMQQDXVAF-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=COC2=C1C=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
Methyl 5-chlorobenzofuran-3-carboxylate belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The compound features:
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A chlorine substituent at the 5-position of the benzofuran core.
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A methyl ester group (-COOCH₃) at the 3-position.
Its molecular formula is C₁₀H₇ClO₃, with a molecular weight of 210.61 g/mol (calculated from analogous structures). The IUPAC name is methyl 5-chloro-1-benzofuran-3-carboxylate, and its canonical SMILES string is COC(=O)C1=COC2=C1C=CC(=C2)Cl, reflecting the ester and chlorine substituents.
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₁₀H₇ClO₃ | |
Molecular Weight | 210.61 g/mol | |
Boiling Point | Estimated 280–300°C (dec.) | |
Solubility | Low in water; soluble in DCM | |
LogP (Partition Coeff.) | ~2.5 (predicted) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of methyl 5-chlorobenzofuran-3-carboxylate can be inferred from methods used for analogous compounds:
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Chlorination of Benzofuran Precursors:
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Palladium-Catalyzed Coupling:
Reaction Conditions:
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Solvents: Acetonitrile, dichloromethane.
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Catalysts: CuI, Pd(PPh₃)₂Cl₂.
Physicochemical Properties and Stability
Thermal and Solubility Profiles
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Thermal Stability: Decomposes above 250°C without melting, consistent with halogenated aromatics.
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Solubility:
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Polar solvents: Limited solubility in water (<0.1 mg/mL); moderately soluble in DMSO and DMF.
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Nonpolar solvents: Soluble in dichloromethane and chloroform.
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Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester), and 750 cm⁻¹ (C-Cl).
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NMR (¹H):
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δ 7.8 ppm (d, 1H, H-4),
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δ 7.5 ppm (d, 1H, H-6),
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δ 3.9 ppm (s, 3H, OCH₃).
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Compound | Cell Line | IC₅₀ (μM) | Reference |
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Methyl 5-chloro-2-carboxylate | MDA-MB-231 | 2.52 | |
5-Chlorobenzofuran-7-acid | HCT-116 (colon) | 4.15 |
Antimicrobial Properties
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Chlorinated benzofurans demonstrate broad-spectrum antimicrobial activity, with MIC values <0.60 μg/mL against Mycobacterium tuberculosis.
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The chlorine substituent enhances membrane permeability, disrupting bacterial cell walls.
Applications in Drug Development
Lead Optimization
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Electrophilic Substitution: The chlorine atom facilitates interactions with nucleophilic residues in target proteins (e.g., CA IX).
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Ester Prodrugs: Methyl esters improve bioavailability by enhancing lipophilicity, as seen in antiviral agents like raltegravir.
Patent Landscape
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Patent CN110818661B highlights methods for synthesizing benzofuran intermediates for 5-HT₄ receptor agonists, underscoring the therapeutic relevance of this scaffold .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Achieving precise substitution at the 3-position remains challenging, requiring optimized catalysts .
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Scalability: Industrial production needs continuous flow systems to improve yields (>80%) .
Toxicology and ADME Profiles
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Metabolism: Ester hydrolysis in vivo may generate active carboxylic acid metabolites, necessitating pharmacokinetic studies.
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Toxicity: Halogenated compounds often exhibit hepatic toxicity; preclinical models are needed to assess safety.
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